Cas no 900002-48-4 (1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)

1-(4-エトキシフェニル)-N-(2-メトキシフェニル)-1H,2H,3H,4H-ピロロ[1,2-a]ピラジン-2-カルボキサミドは、複雑なピロロピラジン骨格を有する有機化合物です。この化合物は、4位にエトキシ基、2位にメトキシフェニルアミド基が導入された特徴的な構造を持ち、高い分子多様性を示します。特に医薬品中間体としての応用が期待され、選択的な生物活性を発現する可能性があります。合成プロセスにおいても、官能基の配置により精密な分子設計が可能であり、創薬研究におけるスクリーニング化合物として有用性が認められています。安定性に優れた結晶性固体として取り扱える点も実用上の利点です。

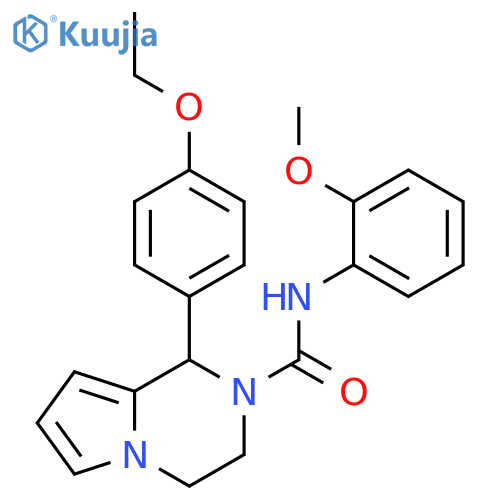

900002-48-4 structure

商品名:1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide

CAS番号:900002-48-4

MF:C23H25N3O3

メガワット:391.46290564537

CID:5492268

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

- 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide

-

- インチ: 1S/C23H25N3O3/c1-3-29-18-12-10-17(11-13-18)22-20-8-6-14-25(20)15-16-26(22)23(27)24-19-7-4-5-9-21(19)28-2/h4-14,22H,3,15-16H2,1-2H3,(H,24,27)

- InChIKey: PFEXWNWRKVVAMP-UHFFFAOYSA-N

- ほほえんだ: C12=CC=CN1CCN(C(NC1=CC=CC=C1OC)=O)C2C1=CC=C(OCC)C=C1

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2707-0283-15mg |

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

900002-48-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2707-0283-10μmol |

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

900002-48-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2707-0283-20μmol |

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

900002-48-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2707-0283-2mg |

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

900002-48-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2707-0283-20mg |

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

900002-48-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2707-0283-4mg |

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

900002-48-4 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2707-0283-2μmol |

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

900002-48-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2707-0283-3mg |

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

900002-48-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2707-0283-10mg |

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

900002-48-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2707-0283-5μmol |

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

900002-48-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

900002-48-4 (1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide) 関連製品

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 57707-64-9(2-azidoacetonitrile)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬